Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide
Brand Name: Vulcanchem
CAS No.: 812652-88-3
VCID: VC16820037
InChI: InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1
SMILES:
Molecular Formula: C36H44BrOP
Molecular Weight: 603.6 g/mol

Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide

CAS No.: 812652-88-3

Cat. No.: VC16820037

Molecular Formula: C36H44BrOP

Molecular Weight: 603.6 g/mol

* For research use only. Not for human or veterinary use.

Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide - 812652-88-3

Specification

CAS No. 812652-88-3
Molecular Formula C36H44BrOP
Molecular Weight 603.6 g/mol
IUPAC Name triphenyl(11-phenylmethoxyundecyl)phosphanium;bromide
Standard InChI InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1
Standard InChI Key KPYHTMOORAIUFB-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)COCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Introduction

Structural and Molecular Characterization

The molecular architecture of triphenyl[11-(phenylmethoxy)undecyl]phosphonium bromide comprises three phenyl groups bonded to a central phosphorus atom, which is further connected to an 11-carbon alkyl chain terminating in a phenylmethoxy moiety. The bromide ion serves as the counterion, stabilizing the positively charged phosphonium center . Key structural features include:

  • Molecular Formula: C₃₆H₄₄BrOP .

  • SMILES Notation: C1=CC=C(C=C1)COCCCCCCCCCCCP+(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] .

  • InChI Key: KPYHTMOORAIUFB-UHFFFAOYSA-M .

The phenylmethoxy group introduces steric bulk and lipophilicity, which influence solubility and interaction with biological membranes. Computational models suggest that the undecyl chain adopts a flexible conformation, enabling dynamic interactions in solution-phase chemistry .

Physicochemical Properties

Experimental data for this compound remain limited, but its properties can be extrapolated from structural analogs:

PropertyValue/DescriptionSource
Molecular Weight603.6 g/mol
SolubilityModerate in polar aprotic solvents
Melting PointNot reported-
StabilityHygroscopic; sensitive to lightInferred

The phenylmethoxy group enhances lipid solubility, suggesting potential for membrane permeability in biological systems .

Applications in Medicinal Chemistry

Phosphonium salts are widely studied for their mitochondrial targeting capabilities due to the hyperpolarized membrane potential of cancer cell mitochondria . While direct studies on this compound are absent, related triphenylphosphonium-conjugated drugs exhibit:

  • Enhanced Cellular Uptake: Cationic phosphonium ions accumulate in mitochondria, leveraging the negative transmembrane potential .

  • Anticancer Activity: Analogs like mito-metformin (pCF₃-MMe) show selective toxicity toward cancer cells .

For triphenyl[11-(phenylmethoxy)undecyl]phosphonium bromide, hypothetical applications include:

  • Drug Delivery Systems: Conjugation with therapeutic agents via the undecyl chain for targeted mitochondrial delivery.

  • Antimicrobial Agents: Disruption of bacterial membrane potentials through ionic interactions.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound becomes evident when contrasted with simpler phosphonium salts:

CompoundKey DifferencesBiological Relevance
Triphenyl(undecyl)phosphanium bromideLacks phenylmethoxy groupLower membrane affinity
pCF₃-MMe Trifluoromethyl substituentEnhanced metabolic stability
Triphenyl(10-phenyldecyl)phosphaniumShorter alkyl chainReduced cellular retention

The phenylmethoxy group in triphenyl[11-(phenylmethoxy)undecyl]phosphonium bromide may confer improved tissue penetration compared to these analogs .

Challenges and Future Directions

Current gaps in knowledge include:

  • In Vivo Toxicity Profiles: No data exist on acute or chronic toxicity.

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production.

  • Mechanistic Studies: Elucidation of mitochondrial interaction dynamics.

Future research should prioritize:

  • High-Throughput Screening to identify therapeutic niches.

  • Structure-Activity Relationship (SAR) Studies to optimize the phenylmethoxy-undecyl chain.

  • Formulation Development for enhanced bioavailability.

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